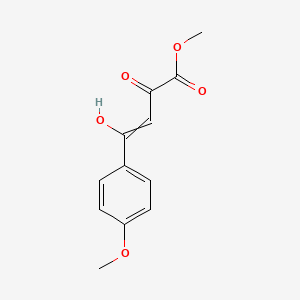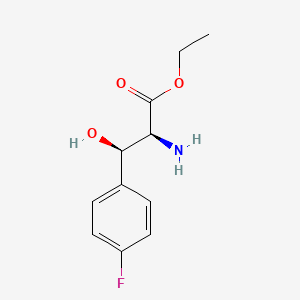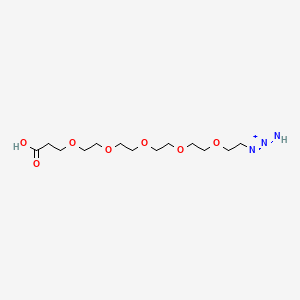![molecular formula C12H11N3O B12456742 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE is a chemical compound with the molecular formula C12H11N3O. It is a benzamide derivative with a pyrrole moiety, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts like diatomite earth@IL/ZrCl4 can be scaled up for industrial applications, ensuring efficient and sustainable production .
化学反応の分析
Types of Reactions
4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols or amines, and substitution can yield various substituted benzamides .
科学的研究の応用
4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the production of pharmaceuticals, agrochemicals, and materials
作用機序
The mechanism of action of 4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Benzamidine: Known for its use in treating inflammatory conditions of the oral cavity.
N-benzimidazol-2yl benzamide: Studied as an allosteric activator of human glucokinase for the treatment of type-2 diabetes.
Uniqueness
4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE is unique due to its specific structure, which combines a benzamide moiety with a pyrrole group.
特性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-(1H-pyrrol-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C12H11N3O/c13-12(16)9-3-5-10(6-4-9)15-8-11-2-1-7-14-11/h1-8,14H,(H2,13,16) |
InChIキー |
FXZGYYXKZWNUSY-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)

![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)

![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)



